![molecular formula C12H18ClN5O2S B10888948 N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10888948.png)
N-[3-(4-chloro-1H-pyrazol-1-yl)-2-methylpropyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
The synthesis of N4-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves several steps. One common method includes the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring . The chloro-substituted pyrazole is then reacted with a sulfonamide precursor under specific conditions to yield the final compound . Industrial production methods often utilize transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to enhance efficiency and yield .
Chemical Reactions Analysis
N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Scientific Research Applications
N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N4-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . The compound’s sulfonamide group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
N~4~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other pyrazole derivatives, such as:
3,4-Dimethylpyrazole phosphate (DMPP): Used as a nitrification inhibitor in agriculture.
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Indole derivatives: Exhibit diverse biological activities, including antiviral and anticancer properties.
These comparisons highlight the unique structural features and applications of N4-[3-(4-CHLORO-1H-PYRAZOL-1-YL)-2-METHYLPROPYL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H18ClN5O2S |
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Molecular Weight |
331.82 g/mol |
IUPAC Name |
N-[3-(4-chloropyrazol-1-yl)-2-methylpropyl]-1,3-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C12H18ClN5O2S/c1-9(6-18-7-11(13)5-14-18)4-15-21(19,20)12-8-17(3)16-10(12)2/h5,7-9,15H,4,6H2,1-3H3 |
InChI Key |
JRAJNLLOUCUPAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NCC(C)CN2C=C(C=N2)Cl)C |
Origin of Product |
United States |
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